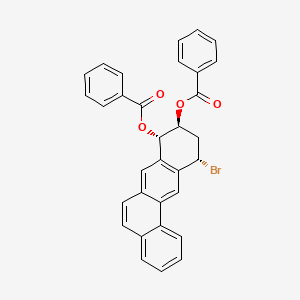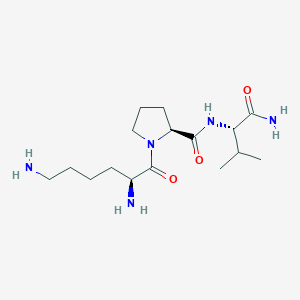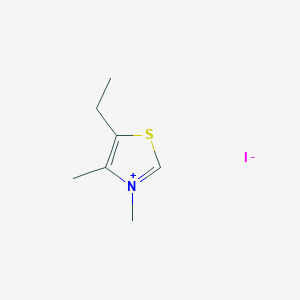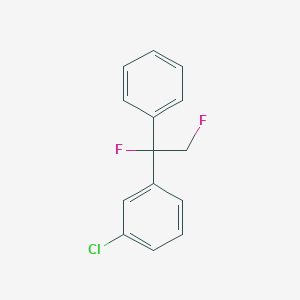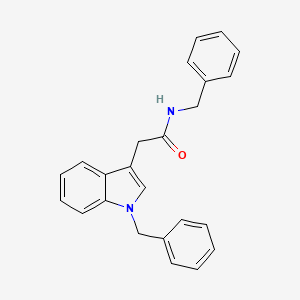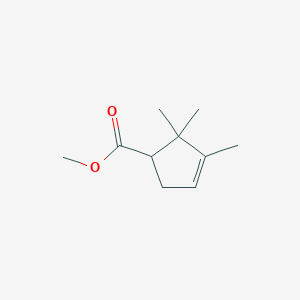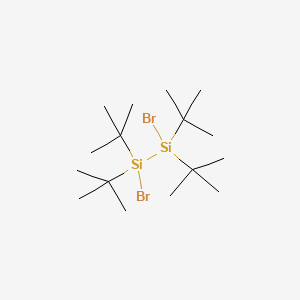
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to four tert-butyl groups and two bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane can be synthesized through the reaction of tert-butylchlorosilane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution: Formation of various organosilicon compounds.
Reduction: Formation of silicon-hydrogen bonds.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: The compound’s potential biological applications are being explored, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate the use of this compound in medical imaging and as a component in therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form bonds with other elements, leading to the formation of new compounds. The pathways involved include:
Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles.
Bond Formation: Silicon atoms form bonds with other elements, leading to the creation of new silicon-containing compounds.
Comparación Con Compuestos Similares
1,2-Dibromo-1,1,2,2-tetrachloroethane: Similar in structure but contains chlorine atoms instead of tert-butyl groups.
1,2-Dibromoethane: Contains bromine atoms but lacks the silicon and tert-butyl groups.
Uniqueness: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is unique due to the presence of both silicon and tert-butyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59409-87-9 |
|---|---|
Fórmula molecular |
C16H36Br2Si2 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
bromo-[bromo(ditert-butyl)silyl]-ditert-butylsilane |
InChI |
InChI=1S/C16H36Br2Si2/c1-13(2,3)19(17,14(4,5)6)20(18,15(7,8)9)16(10,11)12/h1-12H3 |
Clave InChI |
UVOGBJGQOKAREB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)([Si](C(C)(C)C)(C(C)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


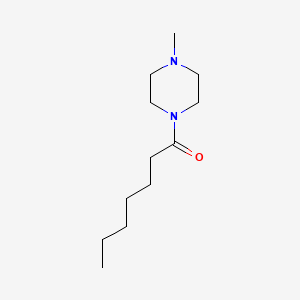
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)


